molecular formula C11H12O2 B13408573 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13408573
M. Wt: 176.21 g/mol
InChI Key: IHSLASJHLBMFJC-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a methyl group at the first position and a carboxylic acid group at the second position of the indene structure. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method includes the Knoevenagel reaction of 1H-indene-1,3(2)-dione with malononitrile .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of indene derivatives. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides and a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2C_{11}H_{12}O_2. The compound features a bicyclic structure that contributes to its unique biological activities. The carboxylic acid functional group is significant for interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells through various pathways.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell cycle progression
HeLa (Cervical Cancer)18Modulation of signaling pathways

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Table 2: Anti-inflammatory Activity Data

CompoundModelEffect
This compoundLPS-stimulated macrophagesDecreased TNF-alpha levels
Carrageenan-induced paw edemaReduced swelling

The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with nuclear receptors that regulate gene expression related to cell growth and inflammation.

Study on Anticancer Properties

A detailed study conducted on the anticancer effects of various indene derivatives included this compound. The results demonstrated significant cytotoxic effects on several cancer cell lines, suggesting potential for development as a therapeutic agent.

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms revealed that treatment with the compound led to a significant reduction in markers of inflammation in vivo. This suggests its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)

InChI Key

IHSLASJHLBMFJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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